
(4AS,6S,8aR)-2-methyldecahydroisoquinolin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4AS,6S,8aR)-2-methyldecahydroisoquinolin-6-amine is a stereoisomeric compound belonging to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by its decahydroisoquinoline core, which is a saturated derivative of isoquinoline, and the presence of an amine group at the 6th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4AS,6S,8aR)-2-methyldecahydroisoquinolin-6-amine typically involves the hydrogenation of isoquinoline derivatives under specific conditions. One common method includes:
Hydrogenation: Isoquinoline derivatives are subjected to hydrogenation using a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This process reduces the aromatic ring to a decahydroisoquinoline structure.
Amination: The resulting decahydroisoquinoline is then subjected to amination reactions to introduce the amine group at the 6th position. This can be achieved using reagents like ammonia or amines in the presence of a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of high-pressure hydrogenation and catalytic processes is optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (4AS,6S,8aR)-2-methyldecahydroisoquinolin-6-amine can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form more saturated amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Ketones, aldehydes
Reduction: Saturated amines
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
(4AS,6S,8aR)-2-methyldecahydroisoquinolin-6-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (4AS,6S,8aR)-2-methyldecahydroisoquinolin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The amine group plays a crucial role in binding to these targets, leading to modulation of their activity. The compound may also participate in signaling pathways, influencing cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- (4aS,8aS)-3-Methoxy-11-methyl-9,10,11,12-tetrahydro-4aH-benzo[2,3]benzofuro[4,3-cd]azepin-6(5H)-one
- (4R,4aS,6aR,6bR,8aR,12aS,12bS,14aS,14bS)-4,4a,6b,8a,11,11,12b,14a-Octamethylicosahydro-3(2H)-picenone
Uniqueness
(4AS,6S,8aR)-2-methyldecahydroisoquinolin-6-amine is unique due to its specific stereochemistry and the presence of the amine group at the 6th position. This configuration imparts distinct chemical and biological properties, making it valuable for targeted research and applications.
Properties
Molecular Formula |
C10H20N2 |
|---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
(4aS,6S,8aR)-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-6-amine |
InChI |
InChI=1S/C10H20N2/c1-12-5-4-8-6-10(11)3-2-9(8)7-12/h8-10H,2-7,11H2,1H3/t8-,9-,10-/m0/s1 |
InChI Key |
BGJRLHJTBVTVFA-GUBZILKMSA-N |
Isomeric SMILES |
CN1CC[C@H]2C[C@H](CC[C@H]2C1)N |
Canonical SMILES |
CN1CCC2CC(CCC2C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Ethoxybenzo[d]oxazol-2-amine](/img/structure/B12868170.png)
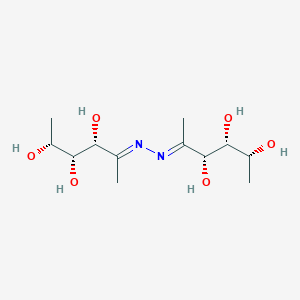
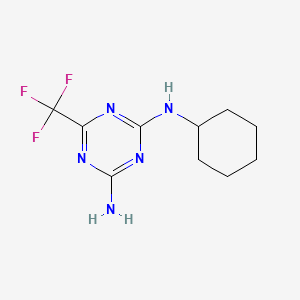

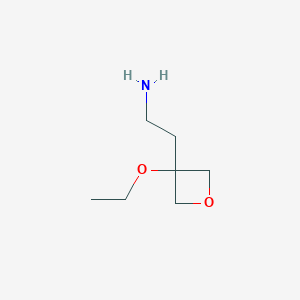
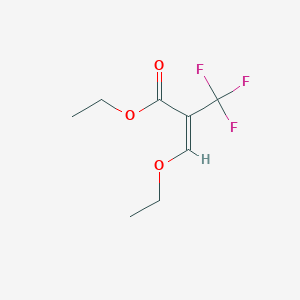
![2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxamide](/img/structure/B12868217.png)
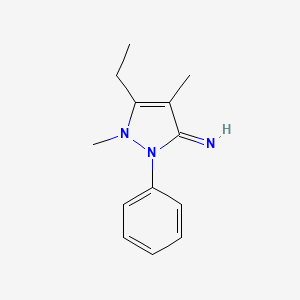
![2-[(2,5-Dichlorophenyl)thio]acetyl chloride](/img/structure/B12868231.png)
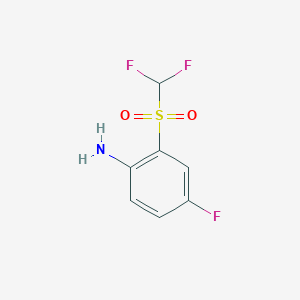
![tert-Butyl (2-methylbenzo[d]oxazol-4-yl)carbamate](/img/structure/B12868259.png)

